![molecular formula C18H19N5O5 B14484843 2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-phenylhexanamide CAS No. 65811-38-3](/img/structure/B14484843.png)
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-phenylhexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-phenylhexanamide is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazinylidene group attached to a 2,4-dinitrophenyl ring and a phenylhexanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-phenylhexanamide typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone. The reaction is carried out in an organic solvent, such as ethanol, under reflux conditions. The general reaction scheme is as follows:
Reaction of 2,4-dinitrophenylhydrazine with an aldehyde or ketone:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-phenylhexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the hydrazone group.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones.
Wissenschaftliche Forschungsanwendungen
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-phenylhexanamide has several applications in scientific research:
Chemistry: Used as a reagent for the detection and characterization of carbonyl compounds.
Biology: Investigated for its potential as an anticancer agent due to its cytotoxic properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-phenylhexanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the hydrazone moiety can participate in redox reactions, affecting cellular redox balance and inducing cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenylhydrazine: A precursor to the compound, used for detecting carbonyl compounds.
2,4-Dinitrophenylhydrazones: A class of compounds with similar structural features and reactivity.
Hydrazones: A broader class of compounds with diverse applications in chemistry and biology.
Uniqueness
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-phenylhexanamide is unique due to its specific combination of a 2,4-dinitrophenyl group and a phenylhexanamide moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
65811-38-3 |
|---|---|
Molekularformel |
C18H19N5O5 |
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
2-[(2,4-dinitrophenyl)hydrazinylidene]-N-phenylhexanamide |
InChI |
InChI=1S/C18H19N5O5/c1-2-3-9-16(18(24)19-13-7-5-4-6-8-13)21-20-15-11-10-14(22(25)26)12-17(15)23(27)28/h4-8,10-12,20H,2-3,9H2,1H3,(H,19,24) |
InChI-Schlüssel |
OMIQMGAXYNUTEP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


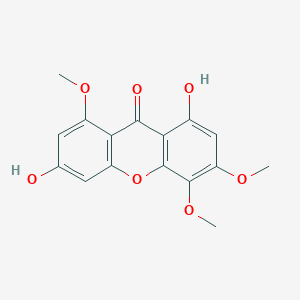

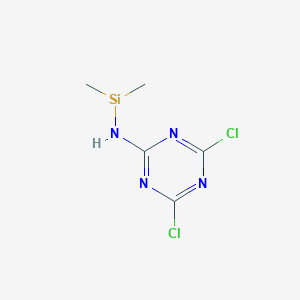

![2-[(1-Ethynylcyclopentyl)oxy]naphthalene](/img/structure/B14484786.png)
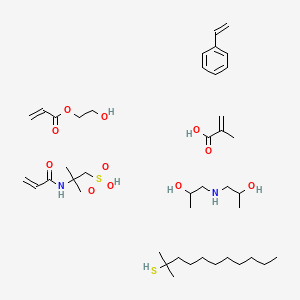
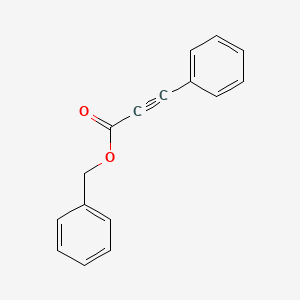
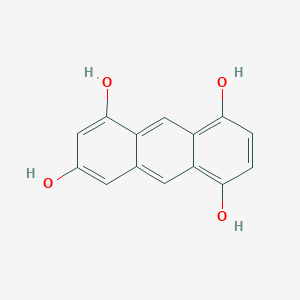
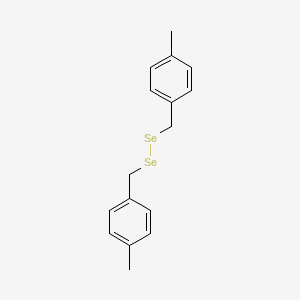
![Bis[(2-butylphenyl)methyl] benzene-1,2-dicarboxylate](/img/structure/B14484828.png)

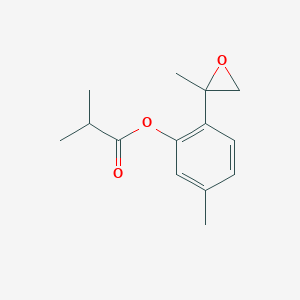

![3-(Furan-2-yl)-6-methyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one](/img/structure/B14484864.png)
